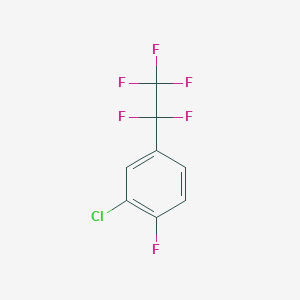

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene

Description

This trifunctional substitution pattern confers unique electronic and steric properties.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-5-3-4(1-2-6(5)10)7(11,12)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIMJSYYFJJFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192651 | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429056-46-1 | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(1,1,2,2,2-pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene involves the reaction of 2-chloro-4-fluorotoluene with pentafluoroethyl iodide in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the careful handling of reagents and optimization of reaction parameters to maximize efficiency and minimize waste. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .

Scientific Research Applications

Medicinal Chemistry

Fluorine Incorporation in Pharmaceuticals

Fluorinated compounds are increasingly utilized in drug design due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine, particularly in the para position of aromatic rings, can significantly reduce the rate of metabolic oxidation, thereby prolonging the drug's efficacy in the body .

Case Study: Breast Cancer Treatment

A notable application of 2-chloro-1-fluoro-4-pentafluoroethyl-benzene is its role as a precursor in developing anti-cancer agents. For instance, modifications involving the pentafluoroethyl group have shown to increase the potency of compounds originally designed to counteract the side effects of Tamoxifen, a common breast cancer treatment . The addition of the pentafluoroethyl moiety resulted in a five-fold increase in intrinsic potency compared to its parent compound .

Material Science

Fluorinated Polymers and Coatings

The unique properties of fluorinated compounds make them suitable for developing advanced materials, particularly in creating high-performance coatings and polymers. These materials often exhibit enhanced chemical resistance, thermal stability, and low surface energy, making them ideal for applications in electronics and protective coatings.

Table 1: Properties of Fluorinated Materials

| Property | Conventional Materials | Fluorinated Materials |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

| Surface Energy | High | Low |

Agrochemicals

Role as Synthetic Intermediates

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pentafluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent type, position, and functional groups. Below is a comparative analysis:

Substituent Effects

Chloro-fluorobenzenes :

- 1-Chloro-2-fluorobenzene , 1-Chloro-3-fluorobenzene , and 1-Chloro-4-fluorobenzene () lack the pentafluoroethyl group, resulting in lower molecular weight and reduced steric hindrance. These compounds exhibit meta/para-directed reactivity in electrophilic substitution due to electron-withdrawing effects of halogens.

- Key Difference : The absence of -C₂F₅ reduces their thermal stability and lipophilicity compared to the target compound .

- Ether-Substituted Analog: 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS 1314985-41-5, ) replaces the -C₂F₅ group with a cyclopropylmethoxy (-OCH₂C₃H₅) moiety.

Alkene-Containing Derivatives :

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol)* | Boiling Point (°C)* | LogP* | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-1-fluoro-4-pentafluoroethyl-benzene | ~248.5 | ~180–200 (est.) | ~3.5–4.0 | -Cl, -F, -C₂F₅ |

| 1-Chloro-4-fluorobenzene | 130.55 | 132–134 | 2.1 | -Cl, -F |

| 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene | ~230.6 | ~220–240 (est.) | ~2.8–3.2 | -Cl, -F, -OCH₂C₃H₅ |

| 2-Chloro-5-(3-fluorophenyl)-1-pentene | ~214.6 | ~160–180 (est.) | ~3.0–3.5 | -Cl, -F, unsaturated chain |

Critical Notes on Data Limitations

- Structural Diversity : Compounds in with alkenes or methoxy groups highlight divergent reactivity profiles, complicating direct comparisons .

Biological Activity

2-Chloro-1-fluoro-4-pentafluoroethyl-benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. The presence of both chlorine and multiple fluorine atoms in its structure suggests that it may interact with biological systems in specific ways, potentially leading to various pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data on its mechanisms of action.

Chemical Structure

The molecular formula for this compound is C₈H₄ClF₆, characterized by a benzene ring substituted with a chlorine atom and a pentafluoroethyl group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit distinct biological properties compared to their non-fluorinated counterparts. The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that fluorinated compounds can possess antimicrobial properties. For example, a study on organofluorine compounds highlighted their potential as antimicrobial agents due to their ability to disrupt microbial membranes or inhibit enzyme activity .

2. Enzyme Inhibition

Fluorinated compounds are known to act as enzyme inhibitors. The pentafluoroethyl group may enhance the binding affinity of the compound to specific enzymes, potentially leading to selective inhibition. Research on similar compounds has demonstrated that the introduction of fluorine atoms can significantly alter the inhibitory profiles against phospholipase A2 (PLA2) enzymes, which are important in inflammatory processes .

3. Cytotoxicity and Anticancer Potential

Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of multiple fluorine atoms can influence cellular uptake and retention, enhancing the compound's efficacy as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of various biochemical pathways.

- Enzyme Binding: The compound may bind to active sites on enzymes, altering their function.

- Membrane Interaction: The hydrophobic nature of the pentafluoroethyl group could facilitate interactions with lipid membranes, impacting membrane integrity and function.

Case Studies

Several case studies have explored the biological implications of fluorinated compounds similar to this compound:

-

Study on PLA2 Inhibition:

A study demonstrated that pentafluoroethyl derivatives selectively inhibited GVIA iPLA2, suggesting potential applications in treating inflammatory diseases . -

Antimicrobial Efficacy:

Research conducted on various organofluorine compounds revealed significant antimicrobial activity against resistant bacterial strains, indicating a promising avenue for further exploration in drug development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.